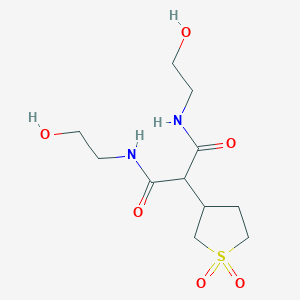![molecular formula C11H12ClF3N2 B15112918 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B15112918.png)
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a chloro group at the 3-position and a piperidine ring bearing a trifluoromethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with diverse functional groups.
Aplicaciones Científicas De Investigación
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential analgesic properties and its ability to interact with opioid receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound’s interactions with biological targets make it a valuable tool in studying biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets, such as opioid receptors. The compound may exert its effects by binding to these receptors and modulating their activity, leading to analgesic effects . The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-[4–Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with a similar structure and potential analgesic properties.
4-(Trifluoromethyl)pyridine: A pyridine derivative with similar trifluoromethyl substitution.
Uniqueness
3-Chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, trifluoromethyl group, and piperidine ring makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H12ClF3N2 |
|---|---|
Peso molecular |
264.67 g/mol |
Nombre IUPAC |
3-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-7-16-4-1-10(9)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 |
Clave InChI |
NKYUGJFVPHQEGR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(F)(F)F)C2=C(C=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)
![2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B15112870.png)

![Ethyl 3-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112896.png)

![1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15112913.png)
![2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
![4-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B15112919.png)
![1-(Pent-4-en-1-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15112925.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15112943.png)


![2-[4-(Carbamoylmethyl)-1,1-dioxothiolan-3-yl]acetamide](/img/structure/B15112963.png)
